An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-3-nitrophenylacetic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-3-nitrophenylacetic Acid
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Fluoro-3-nitrophenylacetic acid, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally related molecules to provide valuable comparative insights.
Core Chemical Properties
4-Fluoro-3-nitrophenylacetic acid, with the CAS number 192508-36-4, is a substituted phenylacetic acid derivative. Its core structure consists of a phenylacetic acid backbone with a fluorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring.
Table 1: General and Physical Properties of 4-Fluoro-3-nitrophenylacetic Acid
| Property | Value | Source/Comment |
| CAS Number | 192508-36-4 | [1] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity (Typical) | ~95% | [1] |
Due to a lack of direct experimental data, the following table presents data for structurally similar compounds to provide estimated values for 4-Fluoro-3-nitrophenylacetic acid.
Table 2: Comparative Physical Properties of Related Phenylacetic and Benzoic Acid Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4-Fluoro-3-nitrobenzoic acid | 123-126 | Not available | Soluble in 95% ethanol (50 mg/mL)[2] |
| 4-Nitrophenylacetic acid | 150-155 | 377.6 at 760 mmHg | Slightly soluble in water; Soluble in benzene, alcohol, ether[3][4] |
| 3-Nitrophenylacetic acid | 117-120 | Not available | Soluble in water[5] |
| 4-Hydroxy-3-nitrophenylacetic acid | 146-148 | Not available | Soluble in ethanol (5%)[6] |
Spectroscopic Data (Predicted)
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid group. The aromatic region will display complex splitting patterns due to the fluorine and nitro substituents.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbon atoms attached to the fluorine and nitro groups will exhibit characteristic chemical shifts and coupling constants (for the carbon-fluorine interaction).
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-N stretching of the nitro group, and C-F stretching.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.14 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and parts of the nitro group.
Synthesis and Purification Protocols
Proposed Synthesis via Willgerodt-Kindler Reaction
This protocol describes a proposed method for the synthesis of 4-Fluoro-3-nitrophenylacetic acid from 4'-fluoro-3'-nitroacetophenone.
Reaction Scheme:
4'-Fluoro-3'-nitroacetophenone + Sulfur + Morpholine → 4-(4-fluoro-3-nitrophenyl)thioacetomorpholide → 4-Fluoro-3-nitrophenylacetic acid
Experimental Protocol:
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Thiomorpholide Formation:
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In a round-bottom flask equipped with a reflux condenser, combine 4'-fluoro-3'-nitroacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).
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Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and pour it into cold water.
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The solid product, 4-(4-fluoro-3-nitrophenyl)thioacetomorpholide, is collected by filtration, washed with water, and dried.
-
-
Hydrolysis to Phenylacetic Acid:
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The crude thiomorpholide is then hydrolyzed by refluxing with an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide) for 6-8 hours.
-
After cooling, if acidic hydrolysis was used, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
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If basic hydrolysis was used, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
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The crude 4-Fluoro-3-nitrophenylacetic acid is then collected by filtration.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Analytical Methods
For the analysis and characterization of 4-Fluoro-3-nitrophenylacetic acid, the following methods are proposed:
High-Performance Liquid Chromatography (HPLC):
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Column: A reversed-phase C18 column is suitable.
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
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Derivatization of the carboxylic acid group (e.g., to its methyl ester) may be necessary to improve volatility.
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This method can be used to confirm the molecular weight and fragmentation pattern.
Potential Biological Activity and Signaling Pathways
While there is no direct evidence for the biological activity of 4-Fluoro-3-nitrophenylacetic acid, studies on structurally related compounds suggest potential areas of interest for drug development professionals.
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Antitubercular and Antibacterial Potential: Derivatives of 4-fluoro-3-nitrophenol have shown activity against Mycobacterium tuberculosis and Klebsiella pneumoniae.[7][8][9] The 4-fluoro-3-nitrophenyl moiety may act as a pharmacophore. The proposed mechanism of action for a related compound against K. pneumoniae involves the inhibition of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis.[9]
Safety and Handling
Detailed safety information for 4-Fluoro-3-nitrophenylacetic acid is not available. However, based on its structure, the following precautions should be taken:
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Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. Similar nitroaromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin.
This guide serves as a foundational resource for 4-Fluoro-3-nitrophenylacetic acid. Further experimental investigation is necessary to fully elucidate its chemical and biological properties.
References
- 1. brainly.in [brainly.in]
- 2. Convent Benzoic acid to phenyl acetic acid (NCERT, 2012, 2016,2018, outsi.. [askfilo.com]
- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 5. 3-NITROPHENYLACETIC ACID | 1877-73-2 [chemicalbook.com]
- 6. Manufacturers of 4-Fluoro-3-nitrobenzoic acid, 98%, CAS 453-71-4, F 4885, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. brainly.in [brainly.in]
- 8. 1.Write the step mechanism of phenyl acetic acid from Benzoic acid phenyl.. [askfilo.com]
- 9. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
